molecular formula C5H8O B3385538 2-Cyclopenten-1-ol, (S)- CAS No. 6426-28-4

2-Cyclopenten-1-ol, (S)-

Cat. No.: B3385538
CAS No.: 6426-28-4
M. Wt: 84.12 g/mol
InChI Key: PSBABBDEUFNFKJ-RXMQYKEDSA-N
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Description

2-Cyclopenten-1-ol, (S)- is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a five-membered ring with a hydroxyl group attached to one of the carbon atoms. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopenten-1-ol, (S)- can be synthesized through several methods. One common approach involves the reduction of 2-cyclopenten-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, 2-Cyclopenten-1-ol, (S)- is often produced through catalytic hydrogenation of cyclopentadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopenten-1-ol, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, (S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo ring-opening reactions, leading to the formation of new chemical entities with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-ol, (S)- is unique due to its chiral nature and the presence of both a hydroxyl group and a five-membered ring. This combination of features makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

(1S)-cyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBABBDEUFNFKJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472696
Record name 2-Cyclopenten-1-ol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6426-28-4
Record name 2-Cyclopenten-1-ol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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